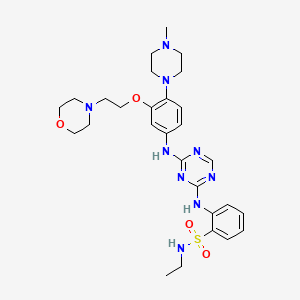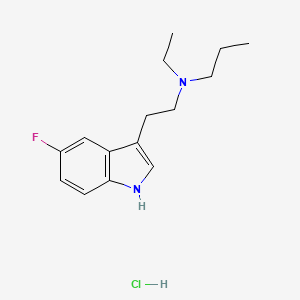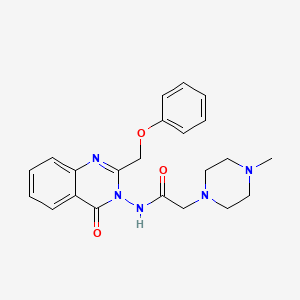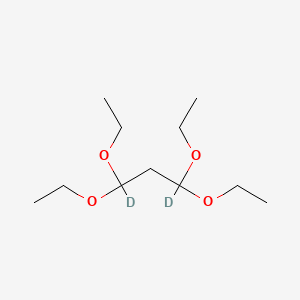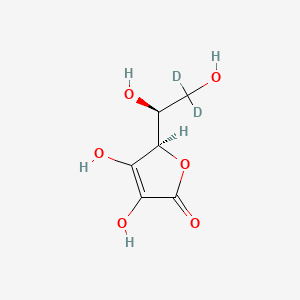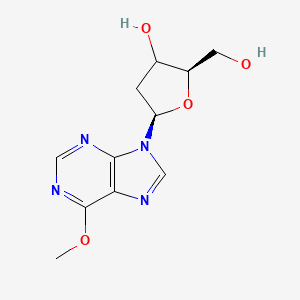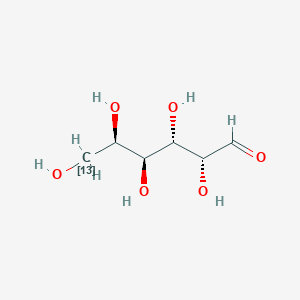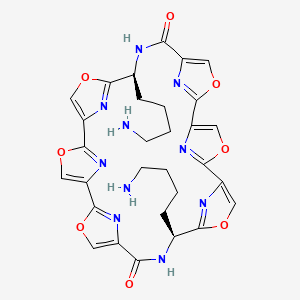
Fmoc-L-Val-OH-13C5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-Val-OH-13C5 is a compound that is labeled with carbon-13 isotopes. It is a derivative of Fmoc-L-valine, which is commonly used in peptide synthesis. The carbon-13 labeling makes it particularly useful in various scientific research applications, including studies involving stable isotope labeling and mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Val-OH-13C5 typically involves the incorporation of carbon-13 isotopes into the valine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors. The reaction conditions often involve standard peptide synthesis techniques, such as the use of protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) to protect the amino group during the synthesis process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process is optimized to ensure high yield and purity of the final product. The production methods are designed to be scalable and cost-effective, making the compound accessible for various research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-L-Val-OH-13C5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to preserve the integrity of the labeled carbon atoms .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
Fmoc-L-Val-OH-13C5 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of labeled peptides for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic labeling studies to trace the incorporation of labeled amino acids into proteins.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of labeled compounds.
Industry: Applied in the production of labeled compounds for quality control and analytical testing.
Mécanisme D'action
The mechanism of action of Fmoc-L-Val-OH-13C5 involves its incorporation into peptides and proteins during synthesis. The labeled carbon atoms allow for precise tracking and quantification of the compound in various biological and chemical systems. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-L-Val-OH: The unlabeled version of the compound, commonly used in peptide synthesis.
Fmoc-L-Val-OH-15N: Labeled with nitrogen-15 isotopes, used for similar applications as Fmoc-L-Val-OH-13C5.
This compound,15N: Labeled with both carbon-13 and nitrogen-15 isotopes, providing additional labeling options for complex studies.
Uniqueness
This compound is unique due to its specific carbon-13 labeling, which allows for detailed studies involving stable isotope labeling. This makes it particularly valuable in research areas requiring precise quantification and tracking of labeled compounds .
Propriétés
Formule moléculaire |
C20H21NO4 |
|---|---|
Poids moléculaire |
344.35 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(113C)methyl(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1+1,2+1,12+1,18+1,19+1 |
Clé InChI |
UGNIYGNGCNXHTR-RCHWKPRMSA-N |
SMILES isomérique |
[13CH3][13CH]([13CH3])[13C@@H]([13C](=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


